2-{1-[(Butan-2-yl)amino]propyl}phenol
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Overview
Description
2-{1-[(Butan-2-yl)amino]propyl}phenol is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenol group and a butan-2-ylamino substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Butan-2-yl)amino]propyl}phenol typically involves the reaction of a phenol derivative with a butan-2-ylamine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Butan-2-yl)amino]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-{1-[(Butan-2-yl)amino]propyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Butan-2-yl)amino]propyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Butan-2-ylamine: An amine with a butan-2-yl group.
2-Aminopropylphenol: A compound with an amino group attached to a propylphenol structure.
Uniqueness
2-{1-[(Butan-2-yl)amino]propyl}phenol is unique due to the combination of its phenol and butan-2-ylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(butan-2-ylamino)propyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-4-10(3)14-12(5-2)11-8-6-7-9-13(11)15/h6-10,12,14-15H,4-5H2,1-3H3 |
InChI Key |
PIENCMWCHRRMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(CC)C1=CC=CC=C1O |
Origin of Product |
United States |
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